molecular formula C8H7ClF3N B13118691 5-Chloro-2-(2,2,2-trifluoroethyl)benzenamine

5-Chloro-2-(2,2,2-trifluoroethyl)benzenamine

Katalognummer: B13118691
Molekulargewicht: 209.59 g/mol
InChI-Schlüssel: QJDPLDFTORHTLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7ClF3N It is a derivative of aniline, where the hydrogen atoms on the aniline ring are substituted with a chlorine atom at the 5-position and a trifluoroethyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin in an aqueous solution, resulting in the formation of the desired product through a cascade diazotization/N-trifluoroethylation reaction .

Industrial Production Methods

Industrial production of 5-Chloro-2-(2,2,2-trifluoroethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethyl group can impart desirable properties to the final products.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The specific molecular targets and pathways depend on the context in which the compound is used, such as its role in drug development or as a biochemical tool.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2-(2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties. The trifluoroethyl group can enhance the compound’s stability, reactivity, and lipophilicity compared to similar compounds. These properties make it valuable in various applications, including the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C8H7ClF3N

Molekulargewicht

209.59 g/mol

IUPAC-Name

5-chloro-2-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-6-2-1-5(7(13)3-6)4-8(10,11)12/h1-3H,4,13H2

InChI-Schlüssel

QJDPLDFTORHTLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)N)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.